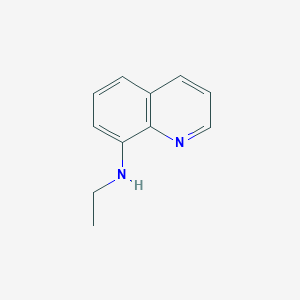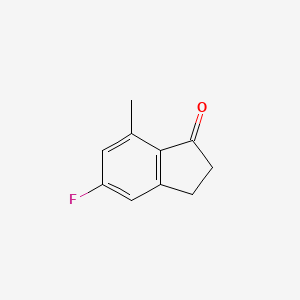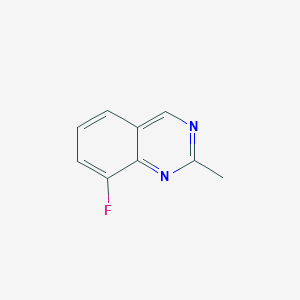
3,5-Dichloro-4-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-pyridinone is a heterocyclic compound that belongs to the pyridinone family. Pyridinones are six-membered rings containing nitrogen and oxygen atoms, which are known for their versatile applications in medicinal chemistry, agriculture, and industry. The presence of chlorine atoms at the 3 and 5 positions of the pyridinone ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-pyridinone typically involves the chlorination of pyridinone derivatives. One common method is the direct chlorination of 4-pyridinone using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-pyridinone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridinone ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with organometallic reagents to form complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include substituted pyridinones, pyridine derivatives, and various heterocyclic compounds with potential biological activities.
Scientific Research Applications
3,5-Dichloro-4-pyridinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industry: this compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance its binding affinity and selectivity towards these targets. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridinone ring can participate in electron transfer processes, influencing various biochemical pathways.
Comparison with Similar Compounds
- 3,4-Dichloro-5-pyridinone
- 2,5-Dichloro-4-pyridinone
- 3,5-Dichloro-2-pyridinone
Comparison: 3,5-Dichloro-4-pyridinone is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to other dichloropyridinones, it exhibits distinct chemical properties and potential applications. For instance, the 3,5-dichloro substitution pattern may enhance its ability to interact with certain biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C5H3Cl2NO |
|---|---|
Molecular Weight |
163.99 g/mol |
IUPAC Name |
3,5-dichloro-3H-pyridin-4-one |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-3H |
InChI Key |
PBMSPXWTKREEHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=C(C(=O)C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol](/img/structure/B11917254.png)





![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)
![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)



![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)


